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molecular formula C9H9ClFNO B1348562 3-chloro-N-(4-fluorophenyl)propanamide CAS No. 56767-37-4

3-chloro-N-(4-fluorophenyl)propanamide

Cat. No. B1348562
M. Wt: 201.62 g/mol
InChI Key: WXMWLNAPEHYULF-UHFFFAOYSA-N
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Patent
US07166617B2

Procedure details

By using 4-fluoroaniline and 3-chloropropionyl chloride, the title compound was obtained by similar procedures to those of Example 42a (yield: 57%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[Cl:9][CH2:10][CH2:11][C:12](Cl)=[O:13]>>[Cl:9][CH2:10][CH2:11][C:12]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([F:1])=[CH:3][CH:4]=1)=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)NC1=CC=C(C=C1)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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